molecular formula C7H14N2O B8537193 4,4,5,5-Tetramethylimidazolidin-2-one CAS No. 3964-19-0

4,4,5,5-Tetramethylimidazolidin-2-one

Cat. No.: B8537193
CAS No.: 3964-19-0
M. Wt: 142.20 g/mol
InChI Key: MHSQXIOUKMEMHI-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethylimidazolidin-2-one is a heterocyclic compound belonging to the imidazolidinone family, characterized by a five-membered ring containing two nitrogen atoms at positions 1 and 3, and four methyl groups at the 4,4,5,5 positions. This structural configuration imparts unique steric and electronic properties, making it a valuable intermediate in organic synthesis and pharmaceutical applications.

Properties

CAS No.

3964-19-0

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

4,4,5,5-tetramethylimidazolidin-2-one

InChI

InChI=1S/C7H14N2O/c1-6(2)7(3,4)9-5(10)8-6/h1-4H3,(H2,8,9,10)

InChI Key

MHSQXIOUKMEMHI-UHFFFAOYSA-N

Canonical SMILES

CC1(C(NC(=O)N1)(C)C)C

Origin of Product

United States

Comparison with Similar Compounds

2,2,5,5-Tetramethylimidazolidin-4-one

  • Structure and Synthesis :
    This positional isomer of the target compound features methyl groups at the 2,2,5,5 positions. It is synthesized via a dimerization reaction of acetone using sodium cyanide and ammonium chloride, yielding a scalable route for imidazolidin-4-ones .
  • Key Differences: Substituent Position: The methyl groups at positions 2 and 5 (vs. 4 and 5 in the target compound) alter steric hindrance and reactivity.
  • Applications : Primarily used as a precursor for more complex heterocycles, whereas 4,4,5,5-tetramethylimidazolidin-2-one derivatives are often employed in boronate-mediated cross-coupling reactions .

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-benzimidazol-2-one

  • Structure and Synthesis :
    This compound combines a benzimidazolone core with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group. It is synthesized via Suzuki-Miyaura coupling precursors, as evidenced by its use in pharmaceutical intermediates .
  • Applications : Widely utilized in medicinal chemistry for constructing CRHR2 antagonists (e.g., in Raqualia Pharma’s patents) .

4,4,5,5-Tetramethyl-2-(thiophen-2-yl)imidazolidine-1,3-diol

  • Structure and Synthesis :
    This derivative features a thiophene substituent and diol groups, synthesized via nucleophilic substitution or cyclization reactions .
  • Key Differences :
    • Substituent Effects : The thiophene group introduces π-conjugation and sulfur-based reactivity, while the diol groups enhance solubility in polar solvents.
    • Redox Properties : The diol-thiophene system may exhibit redox activity, unlike the parent imidazolidin-2-one.
  • Applications: Potential use in materials science due to its conjugated system and metal-coordination capabilities .

Comparative Data Table

Property/Compound This compound 2,2,5,5-Tetramethylimidazolidin-4-one 5-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)-benzimidazol-2-one 4,4,5,5-Tetramethyl-2-(thiophen-2-yl)imidazolidine-1,3-diol
Core Structure Imidazolidin-2-one Imidazolidin-4-one Benzimidazol-2-one + dioxaborolane Imidazolidine-1,3-diol + thiophene
Key Functional Groups Methyl (4,4,5,5) Methyl (2,2,5,5) Dioxaborolane Thiophene, diol
Synthetic Yield Not reported High (scalable method) Moderate (e.g., 31% in intermediate steps) Not reported
Applications Organic synthesis Heterocycle precursors Pharmaceutical intermediates (CRHR2 antagonists) Materials science

Research Findings and Trends

  • Steric Effects : The 4,4,5,5-tetramethyl substitution in imidazolidin-2-one creates significant steric hindrance, limiting its reactivity in nucleophilic substitutions but enhancing stability in catalytic systems .
  • Boronated Derivatives: Compounds like 5-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-benzimidazol-2-one are critical in Suzuki couplings, underscoring the versatility of tetramethylimidazolidinone frameworks in medicinal chemistry .

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